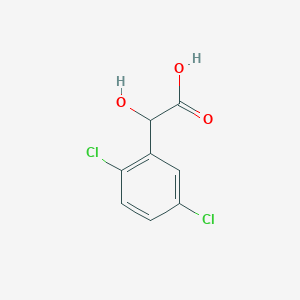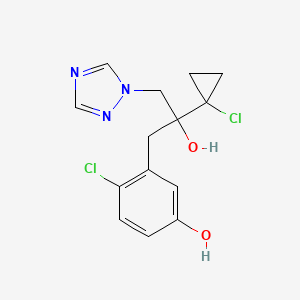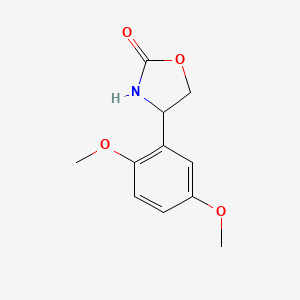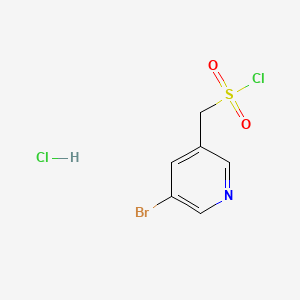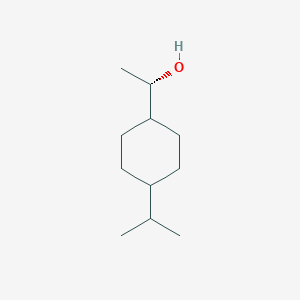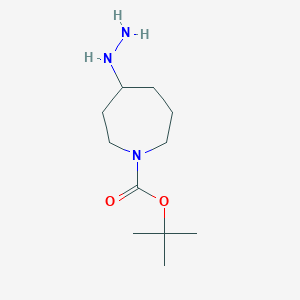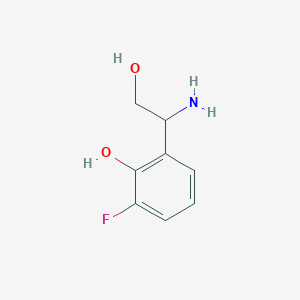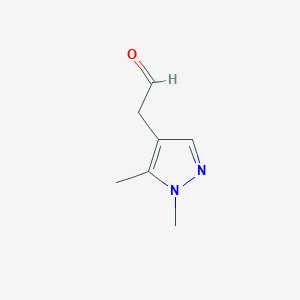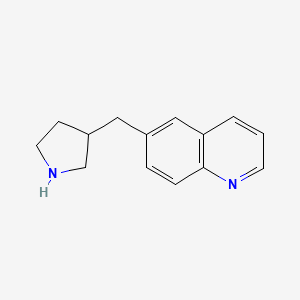
6-(Pyrrolidin-3-ylmethyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Pyrrolidin-3-ylmethyl)quinoline is a compound that features a quinoline ring system substituted with a pyrrolidin-3-ylmethyl group. Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N, known for its wide range of applications in medicinal chemistry and industrial processes. The addition of a pyrrolidin-3-ylmethyl group enhances the compound’s chemical properties, making it a valuable scaffold in drug discovery and other scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Pyrrolidin-3-ylmethyl)quinoline can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically requires the reaction of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst . Another method is the Pfitzinger reaction, which involves the condensation of isatin with an aldehyde under basic conditions . Additionally, transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, can be employed to introduce the pyrrolidin-3-ylmethyl group onto the quinoline scaffold .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis are employed to enhance reaction efficiency and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
6-(Pyrrolidin-3-ylmethyl)quinoline undergoes various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can be performed to introduce different substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products Formed
The major products formed from these reactions include quinoline derivatives with various functional groups, such as amino, hydroxyl, and halogen substituents .
Aplicaciones Científicas De Investigación
6-(Pyrrolidin-3-ylmethyl)quinoline has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 6-(Pyrrolidin-3-ylmethyl)quinoline involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes such as kinases by binding to their active sites, thereby blocking their activity and affecting cellular signaling pathways . Additionally, the compound’s ability to generate reactive oxygen species (ROS) can induce apoptosis in cancer cells .
Comparación Con Compuestos Similares
6-(Pyrrolidin-3-ylmethyl)quinoline can be compared with other similar compounds, such as:
Quinoline: The parent compound, known for its broad spectrum of biological activities.
Pyrrolidine: A five-membered nitrogen-containing ring that serves as a versatile scaffold in medicinal chemistry.
Quinolinyl-pyrazoles: Compounds that combine quinoline and pyrazole moieties, exhibiting enhanced pharmacological properties.
The uniqueness of this compound lies in its combined structural features, which provide a balance of chemical stability and biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C14H16N2 |
|---|---|
Peso molecular |
212.29 g/mol |
Nombre IUPAC |
6-(pyrrolidin-3-ylmethyl)quinoline |
InChI |
InChI=1S/C14H16N2/c1-2-13-9-11(3-4-14(13)16-6-1)8-12-5-7-15-10-12/h1-4,6,9,12,15H,5,7-8,10H2 |
Clave InChI |
GGKQIJRCZXSVTK-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC1CC2=CC3=C(C=C2)N=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bicyclo[3.2.2]nonane-6,9-dione](/img/structure/B15320192.png)
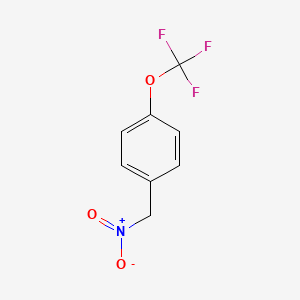
![1-Amino-3-(benzo[b]thiophen-3-yl)propan-2-ol](/img/structure/B15320203.png)
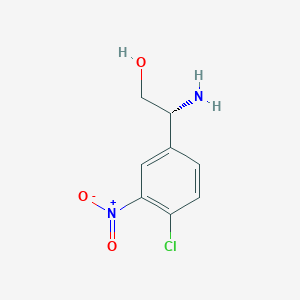
![2,2-Difluoro-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone](/img/structure/B15320223.png)

